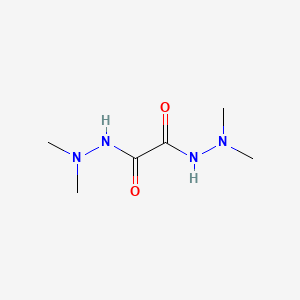
N'1,N'1,N'2,N'2-tetramethylethanedihydrazide
Descripción
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its versatility in various chemical reactions and applications in different fields.
Propiedades
IUPAC Name |
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9(2)7-5(11)6(12)8-10(3)4/h1-4H3,(H,7,11)(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMVRSJYMGXBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C(=O)NN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide can be synthesized through the reaction of ethylenediamine with methyl iodide. The reaction typically involves the following steps:
Reaction with Methyl Iodide: Ethylenediamine reacts with an excess of methyl iodide to form N,N,N’,N’-tetramethylethylenediamine iodide.
Neutralization: The iodide salt is then treated with a strong base such as sodium hydroxide to yield N’1,N’1,N’2,N’2-tetramethylethanedihydrazide.
Industrial Production Methods
In industrial settings, the production of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Major Products
Amine Oxides: Formed through oxidation.
Simpler Amines: Resulting from reduction.
Substituted Hydrazides: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include:
Coordination with Metal Ions: Forming stable complexes that can catalyze various reactions.
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but differs in its reactivity and applications.
N,N’-Dimethylethylenediamine: Contains fewer methyl groups, leading to different chemical properties and uses.
Uniqueness
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is unique due to its high reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and coordination chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


